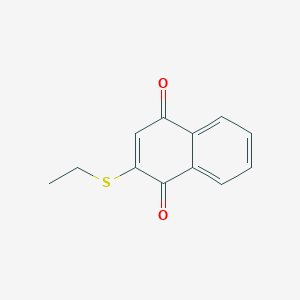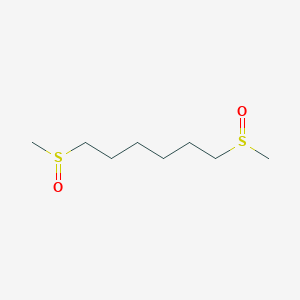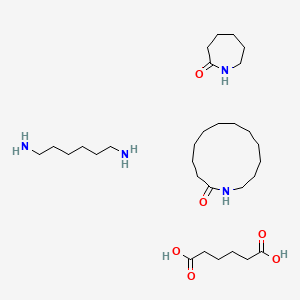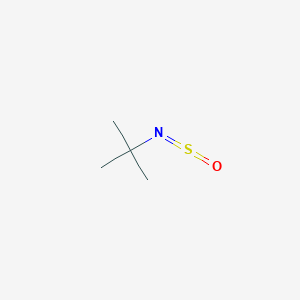
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic ketones. For instance, the hydroxymethylation of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield the desired compound . The reaction is typically carried out at room temperature for 45 hours, although variations in temperature and reaction time can affect the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding toxic metal catalysts, can be applied to develop environmentally friendly and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or cell signaling pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiepins and related heterocyclic compounds, such as:
- 2-Aminothiazole-4-carboxylate Schiff bases
- Quinoline hydrazone derivatives
- 2-Hydroxy-N’-(2-hydroxy-3-methoxyphenyl)methylidene-benzohydrazone
Uniqueness
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to its specific structural features, such as the hydroxymethylidene group and the benzothiepin ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
40322-47-2 |
|---|---|
Fórmula molecular |
C11H10O2S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
4-(hydroxymethylidene)-2,3-dihydro-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H10O2S/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2 |
Clave InChI |
SKCXPDWOKNNDPF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=CC=CC=C2C(=O)C1=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


